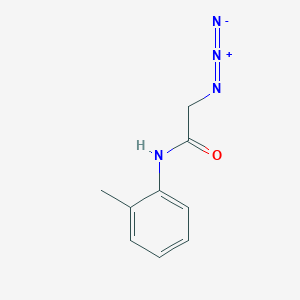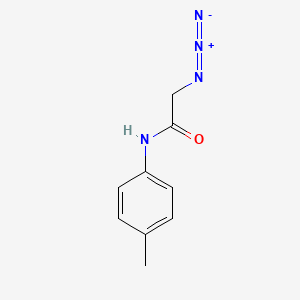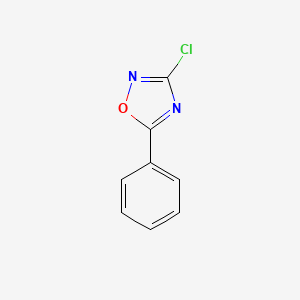
1,2-Bis(4-cyanophenoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-cyanophenoxy)ethane is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two cyanophenoxy groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(4-cyanophenoxy)ethane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-cyanophenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:
2C6H4(OH)(CN)+BrCH2CH2Br→C6H4(OCH2CH2O)(CN)2+2HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-cyanophenoxy)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1,2-Bis(4-cyanophenoxy)ethane has several scientific research applications:
Materials Science: It is used as a monomer in the synthesis of polymers and copolymers with desirable mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in coordination chemistry to form metal complexes with catalytic activity.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-cyanophenoxy)ethane depends on its specific application. In catalysis, for example, the compound can coordinate with metal ions to form active catalytic species. The cyanophenoxy groups can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity and selectivity of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-aminophenoxy)ethane: Similar structure but with amino groups instead of nitrile groups.
1,2-Bis(4-methoxyphenoxy)ethane: Contains methoxy groups instead of nitrile groups.
1,2-Bis(4-bromophenoxy)ethane: Contains bromine atoms instead of nitrile groups.
Uniqueness
1,2-Bis(4-cyanophenoxy)ethane is unique due to the presence of nitrile groups, which impart distinct electronic properties and reactivity. The nitrile groups can participate in various chemical transformations, making the compound versatile for different applications.
Propiedades
IUPAC Name |
4-[2-(4-cyanophenoxy)ethoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-13-1-5-15(6-2-13)19-9-10-20-16-7-3-14(12-18)4-8-16/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKKRACOOYNCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCOC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562168 |
Source


|
| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-20-3 |
Source


|
| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)







![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)



